An In-depth Technical Guide to the In Vitro Mechanisms of Action of 2-Phenyl-1,5-benzothiazepin-4(5H)-one Derivatives
An In-depth Technical Guide to the In Vitro Mechanisms of Action of 2-Phenyl-1,5-benzothiazepin-4(5H)-one Derivatives
Introduction
The 1,5-benzothiazepine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2][3] Notably, derivatives of this structure are cornerstones in cardiovascular medicine, with diltiazem being a prominent example of a calcium channel blocker used in the management of hypertension and angina.[4][5] Beyond this well-established role, the versatility of the 1,5-benzothiazepine nucleus, particularly the 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives, has garnered significant attention in drug discovery. These compounds exhibit a remarkable breadth of in vitro biological activities, including potent anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[2][3][6]
This technical guide provides a comprehensive overview of the in vitro mechanisms of action of 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the molecular targets and cellular pathways modulated by this versatile class of compounds. The guide will delve into their anticancer and antimicrobial properties, supported by detailed experimental protocols and data interpretation.
Diverse In Vitro Biological Activities
2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives have been the subject of extensive research, revealing a wide array of pharmacological effects. The substitution pattern on the 2-phenyl ring and the benzothiazepine core plays a crucial role in defining the specific biological activity of each derivative.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these derivatives. They have demonstrated cytotoxic effects against a variety of human cancer cell lines, including:
The mechanism of their anticancer action is multifaceted and can involve the modulation of various signaling pathways. In silico and in vitro studies have identified several potential molecular targets, including:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [11]
The inhibition of these kinases can disrupt crucial cellular processes such as proliferation, survival, and angiogenesis, ultimately leading to cancer cell death. Structure-activity relationship (SAR) studies have consistently shown that the presence of halogen substituents on the 2-phenyl ring often enhances the cytotoxic activity of these compounds.[7][8]
Antimicrobial Activity
Derivatives of 2-Phenyl-1,5-benzothiazepin-4(5H)-one have also emerged as promising antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[2][3][12] Some derivatives have shown potency comparable or even superior to commercial antibiotics and antifungals like ciprofloxacin and fluconazole.[1][13] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the phenyl ring.[12] Halogenated derivatives, in particular, have demonstrated potent antimicrobial effects.[1][13]
Other Notable Activities
Beyond their anticancer and antimicrobial properties, these derivatives have been investigated for a range of other in vitro activities, including:
-
Antioxidant Activity: Evaluated through assays such as DPPH, OH-, metal ion-chelating, and nitric oxide (NO) radical scavenging.[2][4][14]
-
Anti-inflammatory Activity [2]
-
Anti-HIV Activity [6]
-
Tyrosinase Inhibition: Demonstrating potential for the treatment of hyperpigmentation disorders.[15]
-
Calcium Channel Blockade: A well-established mechanism for the broader 1,5-benzothiazepine class, with diltiazem as the archetypal example.[5][16][17]
Key In Vitro Experimental Protocols
To elucidate the mechanism of action of 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives, a variety of in vitro assays are employed. The following are detailed protocols for some of the most critical experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is fundamental for determining the cytotoxic (cell-killing) potential of the derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., Hep-G2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against various microorganisms.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivative in an appropriate solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Self-Validating System: The growth control must show turbidity, and the sterility control must remain clear for the results to be valid. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel as a positive control.
Visualizing Mechanisms and Workflows
Signaling Pathways in Cancer
The anticancer activity of 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives can be attributed to their interaction with key signaling pathways that regulate cell proliferation and survival.
Caption: Putative anticancer signaling pathways inhibited by 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives.
Experimental Workflow for In Vitro Cytotoxicity
The following diagram illustrates the logical flow of the MTT assay for assessing the anticancer potential of the derivatives.
Caption: Experimental workflow for the MTT-based in vitro cytotoxicity assay.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of selected 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Derivative | Liver Cancer (Hep-G2) | Prostate Cancer (DU-145) | Reference |
| 2c | 3.29 ± 0.15 | - | [7][8] |
| 2f | 4.38 ± 0.11 | - | [7] |
| 2j | 4.77 ± 0.21 | 15.42 ± 0.16 | [7] |
| Standard (Methotrexate) | 4.68 ± 0.17 | 21.96 ± 0.15 | [7][8] |
Note: '-' indicates data not reported in the cited sources.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| BT3 (dichloro-substituted) | 0.4 | - | 1.6 | [1][13] |
| BT5 (fluoro-substituted) | 0.8 | 0.4 | - | [1][13] |
| BT6 (fluoro-substituted) | 0.4 | 0.8 | 0.4 | [1][13] |
| Standard (Ciprofloxacin) | - | - | - | [1][13] |
| Standard (Fluconazole) | - | - | - | [1][13] |
Note: '-' indicates data not applicable or not explicitly provided in a comparable format in the cited sources.
Conclusion
2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives represent a highly versatile and pharmacologically significant class of compounds. Their in vitro mechanisms of action are diverse, ranging from the well-established role of some 1,5-benzothiazepines as calcium channel blockers to the more recently explored anticancer and antimicrobial activities of the 2-phenyl substituted analogs. The ability of these compounds to modulate key cellular targets, such as protein kinases and microbial growth pathways, underscores their potential for the development of novel therapeutics.
The structure-activity relationship studies consistently highlight the importance of the substitution patterns on the aromatic rings for tailoring the biological activity. This provides a roadmap for medicinal chemists to design and synthesize more potent and selective derivatives. The experimental protocols detailed in this guide offer a robust framework for the in vitro evaluation of these compounds, ensuring data integrity and reproducibility. As research in this area continues, a deeper understanding of the molecular interactions of these derivatives will undoubtedly pave the way for their translation into clinically useful agents.
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